4-(3,4-Dimethylbenzylthio)-2-aminobutanoic acid
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Overview
Description
4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid is an organic compound that features a benzylthio group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzylthio group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
Scientific Research Applications
4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid involves its interaction with specific molecular targets and pathways. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the amino and carboxyl groups may participate in hydrogen bonding and electrostatic interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-dimethylbenzylthio)-2-aminobutanoic acid include:
- 3,4-dimethylbenzoic acid
- 3,4-dimethylbenzylamine
- 3,4-dimethylbenzylthiol .
Uniqueness
What sets this compound apart from these similar compounds is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
2-amino-4-[(3,4-dimethylphenyl)methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C13H19NO2S/c1-9-3-4-11(7-10(9)2)8-17-6-5-12(14)13(15)16/h3-4,7,12H,5-6,8,14H2,1-2H3,(H,15,16) |
InChI Key |
HMCZVDYIAXLHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSCCC(C(=O)O)N)C |
Origin of Product |
United States |
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